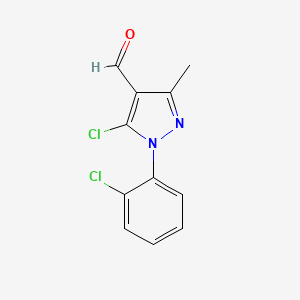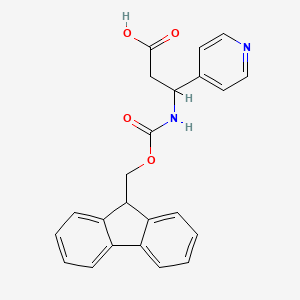
1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol
Descripción general
Descripción
1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol is a chemical compound with the molecular formula C20H25NO. It is a derivative of piperidin-4-ol, characterized by the presence of a benzyl group and a 3,5-dimethylphenyl group attached to the piperidine ring.
Métodos De Preparación
The synthesis of 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, benzyl chloride, and 3,5-dimethylphenyl magnesium bromide.
Grignard Reaction: The 3,5-dimethylphenyl magnesium bromide is prepared via a Grignard reaction, where 3,5-dimethylbromobenzene reacts with magnesium in anhydrous ether.
N-Alkylation: Piperidine is then subjected to N-alkylation with benzyl chloride in the presence of a base, such as sodium hydride, to form N-benzylpiperidine.
Addition Reaction: The N-benzylpiperidine is reacted with the 3,5-dimethylphenyl magnesium bromide to form the desired product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and 3,5-dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrogenation: Catalytic hydrogenation can be employed to reduce double bonds or aromatic rings present in the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., ether, dichloromethane), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydride).
Aplicaciones Científicas De Investigación
1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV-1 infections.
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Biological Studies: The compound’s interactions with biological targets, such as receptors and enzymes, are of interest in drug discovery and development.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol involves its interaction with specific molecular targets. As a CCR5 antagonist, the compound binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge interaction with the receptor. Additionally, the lipophilic benzyl and 3,5-dimethylphenyl groups enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1-Benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol can be compared with other piperidin-4-ol derivatives, such as:
1-Benzyl-4-phenylpiperidin-4-ol: Lacks the 3,5-dimethyl groups, resulting in different pharmacological properties.
1-Benzyl-4-(4-methylphenyl)piperidin-4-ol: Contains a single methyl group on the phenyl ring, which may affect its binding affinity and activity.
1-Benzyl-4-(3,4-dimethylphenyl)piperidin-4-ol: The position of the methyl groups on the phenyl ring can influence the compound’s chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-benzyl-4-(3,5-dimethylphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-16-12-17(2)14-19(13-16)20(22)8-10-21(11-9-20)15-18-6-4-3-5-7-18/h3-7,12-14,22H,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRHAWGOMNIAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCN(CC2)CC3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215134 | |
| Record name | 4-(3,5-Dimethylphenyl)-1-(phenylmethyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371981-24-7 | |
| Record name | 4-(3,5-Dimethylphenyl)-1-(phenylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371981-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dimethylphenyl)-1-(phenylmethyl)-4-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901215134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thieno[2,3-b]pyridine 1,1-dioxide](/img/structure/B3263237.png)

![2-Methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B3263246.png)

![5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B3263268.png)

![(3aS,6aS)-1-((R)-1-Phenylethyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B3263281.png)





![(5Z)-3-ethyl-5-{[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3263330.png)

